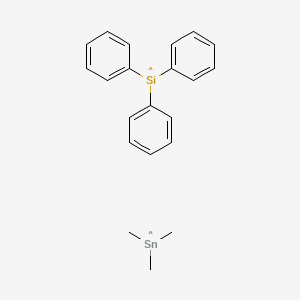
CID 50932632
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylstannyltriphenylsilane: is an organometallic compound with the molecular formula C21H24SiSn . It is a unique compound that combines the properties of both tin and silicon, making it valuable in various chemical applications. The compound is characterized by the presence of a trimethylstannyl group attached to a triphenylsilane moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylstannyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with trimethyltin chloride in the presence of a base such as sodium hydride . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of trimethylstannyltriphenylsilane often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylstannyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: It can be reduced to produce .
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like halogens or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Trimethylstannyltriphenylsilanol.
Reduction: Trimethylstannyltriphenylsilane hydride.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethylstannyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of .
Biology: The compound is studied for its potential use in and systems.
Medicine: Research is ongoing to explore its potential as a for imaging and diagnostic purposes.
Industry: It is utilized in the production of specialty polymers and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of trimethylstannyltriphenylsilane involves its ability to form stable bonds with various substrates. The trimethylstannyl group acts as a nucleophile, facilitating reactions with electrophilic centers. The triphenylsilane moiety provides stability and enhances the compound’s reactivity. Molecular targets include carbonyl compounds and halides , with pathways involving nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Trimethylsilane: An organosilicon compound with similar reactivity but lacking the tin component.
Triphenylsilane: A related compound used in similar applications but without the trimethylstannyl group.
Uniqueness: Trimethylstannyltriphenylsilane is unique due to the presence of both tin and silicon, which imparts distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
18748-68-0 |
|---|---|
Fórmula molecular |
C21H24SiSn |
Peso molecular |
423.21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















